molecular formula C11H16N2O B1274572 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine CAS No. 436086-99-6

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No. B1274572
M. Wt: 192.26 g/mol
InChI Key: PPTBAWQVKOPXIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions that can offer insights into potential synthetic routes for 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine). For instance, the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . This suggests that similar cycloaddition strategies could potentially be employed in the synthesis of 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), using appropriate precursors to introduce the pyridinyl and tetrahydrofuran moieties.

Molecular Structure Analysis

The molecular structure of compounds with pyridinyl groups has been studied using various techniques, including X-ray diffraction and spectroscopy. For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined to be triclinic with specific crystallographic parameters . While this compound is not the same as 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), the use of X-ray diffraction and theoretical calculations could similarly elucidate the structure of the compound .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing pyridinyl groups can be complex. The papers provided do not detail reactions specific to 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine), but they do describe the synthesis and properties of structurally related compounds . These studies can provide a foundation for predicting the reactivity of the compound , suggesting that it may participate in reactions typical of heterocyclic amines, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can predict vibrational frequencies and molecular electrostatic potential (MEP) maps, as demonstrated for a related compound . These methods could be applied to 1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methanamine) to predict its properties, including stability, reactivity, and intermolecular interactions.

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

Complexes involving derivatives of pyridin-yl methanamine have been synthesized for their notable photocytotoxic properties and use in cellular imaging. For instance, iron(III) complexes with catecholates and modified dipicolylamines were observed to exhibit significant photocytotoxicity in red light, making them useful in targeted cancer therapies. These complexes were able to interact with cellular DNA, promoting apoptosis through the generation of reactive oxygen species, indicating their potential as therapeutic agents (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases showed enhanced cellular uptake with selectivity and remarkable photocytotoxicity, especially in cancer cells (Basu et al., 2015).

Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, closely related to the compound , were synthesized and showed promising results as potential anticonvulsant agents. The structural confirmation of these compounds was achieved through various spectroscopic methods, and several compounds in the series exhibited significant seizure protection in different models, suggesting potential therapeutic applications (Pandey & Srivastava, 2011).

Catalyst in Organic Reactions

Derivatives of pyridin-yl methanamine were used to synthesize various complexes that serve as catalysts in organic reactions. For instance, NCN′ and PCN pincer palladacycles, synthesized from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, showed good activity and selectivity in catalytic applications. These findings underscore the compound's potential in fine chemical synthesis (Roffe et al., 2016).

Chemosensors

Compounds derived from pyridin-yl methanamine have been utilized in the development of chemosensors. An anthracene-based fluorescent chemosensor incorporating a pyridin-yl methanamine derivative was synthesized and showed high selectivity for Zn2+, indicating its potential use in metal ion detection in environmental and biological samples (Kim et al., 2013).

properties

IUPAC Name

1-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10/h3-6,11,13H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTBAWQVKOPXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389943
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

CAS RN

436086-99-6
Record name 1-(Oxolan-2-yl)-N-[(pyridin-4-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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